![molecular formula C21H19N3O5S2 B4617507 methyl 2-[({[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4617507.png)
methyl 2-[({[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that may include cyclization, acetylation, and substitution reactions to introduce various functional groups onto the thiophene ring. For instance, ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be converted through several steps to introduce additional functional groups, such as acetylamino or propionylamino groups, which are precursors to more complex derivatives (Narayana et al., 2006).
Molecular Structure Analysis
The molecular structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a simpler analog, has been elucidated using crystallographic methods, revealing a thiophene ring substituted by a 2-amino group and a 3-methyl ester group. The orientation of the carbonyl group and the stabilization of the crystal structure by intra- and intermolecular hydrogen bonds are notable features (Vasu et al., 2004).
Chemical Reactions and Properties
Compounds in this family undergo various chemical reactions, including bromination, Vilsmeier–Haack formylation, and Friedel–Crafts acetylation, indicating reactive sites at specific positions on the thiophene ring. These reactions are sensitive to the presence of substituents, which can direct the reaction to specific positions on the ring and influence the outcome of the reaction, demonstrating the compound's versatile reactivity profile (Chapman et al., 1971).
Scientific Research Applications
Crystal Structure and Synthesis
Methyl 2‐amino‐4,5,6,7‐tetrahydro‐1‐benzothiophene‐3‐carboxylate : Vasu et al. (2004) conducted a study on the crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, revealing its composition of a thiophene ring substituted with a 2-amino group and a 3-methyl ester group. The study emphasized the stabilization of the crystal structure through intra- and intermolecular N-H···O hydrogen bonds (Vasu, K. Nirmala, D. Chopra, S. Mohan, & J. Saravanan, 2004).
Biological Activities
Biologically Active Thiophene-3-carboxamide Derivatives : A study by Vasu et al. (2005) on two thiophene-3-carboxamide derivatives showed antibacterial and antifungal activities. The study provides insights into the compounds' molecular conformations, which are locked by intramolecular N-H···N hydrogen bonds, contributing to their biological activity (Vasu, K. Nirmala, D. Chopra, S. Mohan, & J. Saravanan, 2005).
Chemical Synthesis and Transformations
Antitumor Benzothiazoles : The synthesis and investigation of 2-(4-acylaminophenyl)benzothiazoles by Chua et al. (1999) explored their antitumor activities, focusing on metabolism's role in their mechanism of action. The study revealed the significance of N-acetylation and oxidation in the metabolism of these compounds, providing a foundation for understanding their therapeutic potential (Chua, M., D. Shi, S. Wrigley, T. Bradshaw, I. Hutchinson, P. Shaw, D. Barrett, L. Stanley, & M. Stevens, 1999).
Novel Syntheses and Derivatives
Synthesis of New Ureido Sugars : The study by Piekarska‐Bartoszewicz and Tcmeriusz (1993) introduced the synthesis of new ureido sugars, derivatives of 2-amino-2-deoxy-D-glucopyranoside and various amino acids. This research expands the chemical repertoire of sugar derivatives for potential applications in medicinal chemistry and biochemistry (B. Piekarska‐Bartoszewicz & Andrzej Tcmeriusz, 1993).
properties
IUPAC Name |
methyl 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S2/c1-29-20(28)16-13-8-4-5-9-14(13)31-17(16)23-21(30)22-15(25)10-24-18(26)11-6-2-3-7-12(11)19(24)27/h2-3,6-7H,4-5,8-10H2,1H3,(H2,22,23,25,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAJDXRWCYVHHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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